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Compound of Interest

Compound Name: BMS-605541

Cat. No.: B10788190 Get Quote

BMS-605541 is a potent and selective, orally bioavailable inhibitor of the Vascular Endothelial

Growth Factor Receptor-2 (VEGFR-2) kinase. Discovered and initially developed by Bristol

Myers Squibb, this compound showed promise in preclinical cancer models through its targeted

inhibition of angiogenesis. This technical guide provides a comprehensive overview of the

publicly available data on the discovery and preclinical development of BMS-605541, with a

focus on its mechanism of action, key experimental data, and the signaling pathways it

modulates.

Discovery and Rationale
BMS-605541, chemically known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-

5-ylmethyl)amino)benzamide, was identified as a result of a targeted drug discovery program

aimed at developing small molecule inhibitors of VEGFR-2.[1] The rationale behind this effort

was to disrupt the process of angiogenesis, the formation of new blood vessels, which is a

critical component of tumor growth and metastasis. VEGFR-2 is a key mediator of the

angiogenic signaling cascade initiated by its ligand, VEGF. By inhibiting the kinase activity of

VEGFR-2, BMS-605541 was designed to block downstream signaling, thereby preventing the

proliferation and migration of endothelial cells, which are essential for forming new blood

vessels to supply tumors.

The development of BMS-605541 appears to have been discontinued in the preclinical phase,

as there is no public record of its advancement into clinical trials. Its highest reported
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development stage is "Pending" for preclinical studies in colon and lung cancer models in the

United States.[2]

Mechanism of Action
BMS-605541 functions as an ATP-competitive inhibitor of the VEGFR-2 kinase. This means it

binds to the ATP-binding pocket of the VEGFR-2 enzyme, preventing the transfer of a

phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates.

This inhibition effectively blocks the activation of the entire signaling cascade that promotes

angiogenesis.

The signaling pathway targeted by BMS-605541 is depicted below:
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VEGFR-2 signaling pathway and the inhibitory action of BMS-605541.

Preclinical Data
The following tables summarize the key quantitative data reported for BMS-605541 in

preclinical studies.
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Table 1: In Vitro Kinase Inhibition
Target Kinase Assay Type IC50 / Ki (nM) Reference

VEGFR-2 Kinase Assay IC50 = 23 [3]

VEGFR-2 Kinase Assay Ki = 49 [4]

Flk-1 (murine VEGFR-

2)
Kinase Assay IC50 = 40 [4]

VEGFR-1 Kinase Assay IC50 = 400 [4]

PDGFR-β Kinase Assay IC50 = 200 [4]

Table 2: Cellular Activity
Cell Line Assay Endpoint IC50 (nM) Reference

HUVEC
VEGF-induced

Proliferation
Growth Inhibition 25 [4]

Table 3: In Vivo Antitumor Efficacy
Xenograft Model Dosing Schedule Outcome Reference

L2987 (human lung

carcinoma)

12.5 - 180 mg/kg, qd

or bid for 14 days
Anti-tumor activity [4]

HCT-116 (human

colon carcinoma)

12.5 - 180 mg/kg, qd

or bid for 14 days
Anti-tumor activity [4]

Experimental Protocols
Detailed experimental protocols for the discovery and preclinical evaluation of BMS-605541 are

not fully available in the public domain. The primary publication from Borzilleri et al. in the

Journal of Medicinal Chemistry (2006) would contain these methodologies; however, the full

text of this article is not publicly accessible. Based on the available information, the following is

a generalized description of the likely experimental workflows.

Kinase Inhibition Assays
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The following diagram illustrates a probable workflow for determining the in vitro kinase

inhibitory activity of BMS-605541.

Start: Compound Dilution

Prepare Assay Plate:
- Recombinant Kinase (e.g., VEGFR-2)

- Substrate (e.g., poly(Glu,Tyr))
- ATP (radiolabeled or with detection system)

Add Serially Diluted BMS-605541

Incubate at Room Temperature

Detect Kinase Activity:
(e.g., Phosphorylation of Substrate)

Data Analysis:
- Plot % Inhibition vs. Compound Concentration

- Calculate IC50 Value
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Generalized workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assays
To assess the effect of BMS-605541 on endothelial cell growth, a VEGF-induced proliferation

assay was likely conducted as outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10788190?utm_src=pdf-body
https://www.benchchem.com/product/b10788190?utm_src=pdf-body-img
https://www.benchchem.com/product/b10788190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Seed HUVECs in Microplates

Serum Starve Cells

Treat with BMS-605541 at various concentrations

Stimulate with VEGF

Incubate for a defined period (e.g., 72 hours)

Measure Cell Proliferation:
(e.g., BrdU incorporation, MTS assay)

Data Analysis:
- Plot Proliferation vs. Compound Concentration

- Calculate IC50 Value

Click to download full resolution via product page

Probable workflow for a VEGF-induced HUVEC proliferation assay.

In Vivo Xenograft Studies
The antitumor activity of BMS-605541 was evaluated in mouse xenograft models. A general

workflow for such a study is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10788190?utm_src=pdf-body-img
https://www.benchchem.com/product/b10788190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Subcutaneous Implantation of Tumor Cells
(e.g., L2987 or HCT-116) in Immunocompromised Mice

Allow Tumors to Reach a Predetermined Size

Randomize Mice into Treatment and Control Groups

Administer BMS-605541 or Vehicle Control Orally
(qd or bid for 14 days)

Monitor Tumor Volume and Body Weight

Endpoint:
- Compare Tumor Growth Inhibition between

  Treated and Control Groups

Click to download full resolution via product page

Generalized workflow for an in vivo tumor xenograft study.

Synthesis
The chemical synthesis of BMS-605541 is detailed in the 2006 Journal of Medicinal Chemistry

article by Borzilleri et al.[1] However, as the full text is not publicly available, a step-by-step

synthesis protocol cannot be provided here. The IUPAC name is N-cyclopropyl-2,4-difluoro-5-

((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide.

Development History and Conclusion
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The discovery of BMS-605541 represented a successful application of medicinal chemistry

principles to generate a potent and selective inhibitor of a key oncogenic driver, VEGFR-2. The

compound demonstrated promising in vitro and in vivo preclinical activity, effectively inhibiting

angiogenesis and tumor growth in animal models.[4]

Despite these encouraging early findings, the development of BMS-605541 appears to have

been halted prior to entering clinical trials. The reasons for its discontinuation are not publicly

documented but could be related to a variety of factors common in drug development, such as

unfavorable pharmacokinetic or toxicological profiles discovered in later-stage preclinical

studies, or strategic portfolio decisions by Bristol Myers Squibb.

In summary, BMS-605541 serves as a case study of a potent and selective kinase inhibitor

that, while successful in early-stage discovery, did not progress through the full development

pipeline. The publicly available data highlights its potential as an anti-angiogenic agent and

provides a valuable reference for researchers in the field of oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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